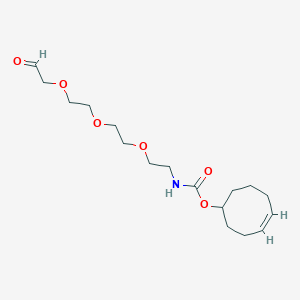
TCO-PEG3-CH2-aldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TCO-PEG3-CH2-aldehyde is a cleavable three-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent featuring a trans-cyclooctene (TCO) group that can participate in an inverse electron demand Diels-Alder reaction with molecules containing tetrazine groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of TCO-PEG3-CH2-aldehyde involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process typically includes purification steps such as chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
TCO-PEG3-CH2-aldehyde primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction with tetrazine-containing molecules . This reaction is highly efficient and selective, making it ideal for bioconjugation applications.
Common Reagents and Conditions
Reagents: Tetrazine-containing molecules
Conditions: Mild conditions, typically at room temperature, are sufficient for the inverse electron demand Diels-Alder reaction
Major Products
The major product formed from the reaction of this compound with tetrazine-containing molecules is a stable bioconjugate, which can be used in various applications such as ADCs .
Wissenschaftliche Forschungsanwendungen
TCO-PEG3-CH2-aldehyde is widely used in scientific research due to its versatility and efficiency in bioconjugation. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and tracking of biomolecules in biological systems
Medicine: Integral in the development of ADCs for targeted drug delivery
Industry: Utilized in the production of diagnostic tools and therapeutic agents
Wirkmechanismus
The mechanism of action of TCO-PEG3-CH2-aldehyde involves its participation in the inverse electron demand Diels-Alder reaction with tetrazine-containing molecules. This reaction forms a stable covalent bond, allowing for the efficient and selective conjugation of biomolecules. The TCO group acts as a reactive handle, while the PEG chain provides flexibility and solubility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TCO-PEG4-CH2-aldehyde: Similar structure but with a longer PEG chain, providing increased solubility and flexibility
TCO-PEG2-CH2-aldehyde: Shorter PEG chain, which may affect the solubility and flexibility of the conjugate
TCO-PEG3-CH2-amine: Contains an amine group instead of an aldehyde, which can be used for different types of conjugation reactions
Uniqueness
TCO-PEG3-CH2-aldehyde is unique due to its optimal PEG chain length, which balances solubility and flexibility, and its aldehyde group, which allows for efficient conjugation with various biomolecules .
Eigenschaften
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO6/c19-9-11-22-13-15-23-14-12-21-10-8-18-17(20)24-16-6-4-2-1-3-5-7-16/h1-2,9,16H,3-8,10-15H2,(H,18,20)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWUKRWDWZQUPX-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
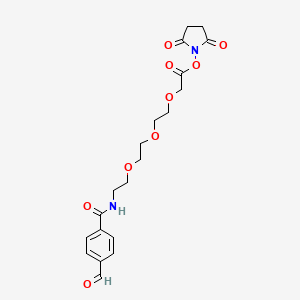
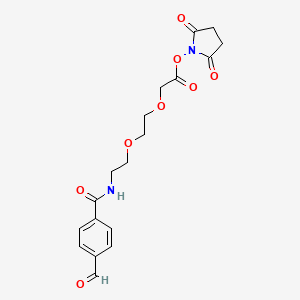
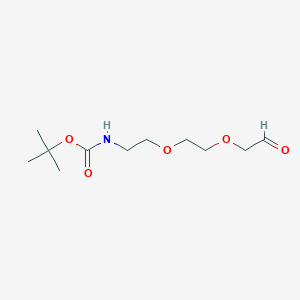
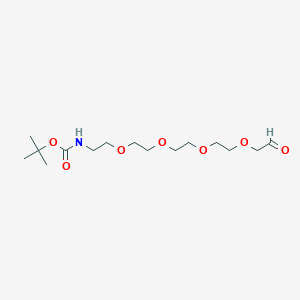
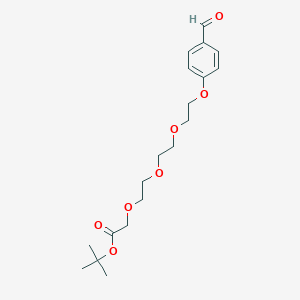
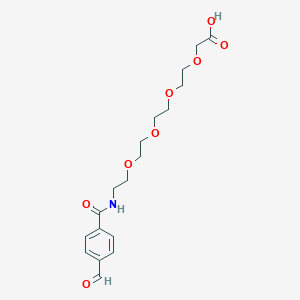

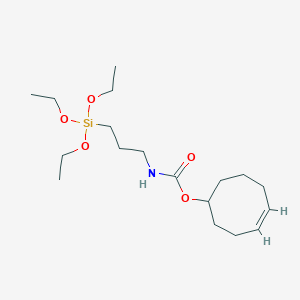
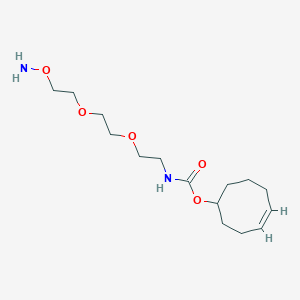
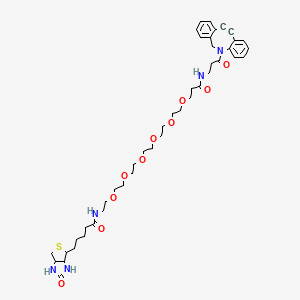
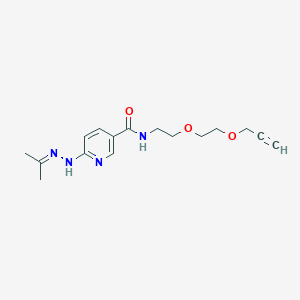
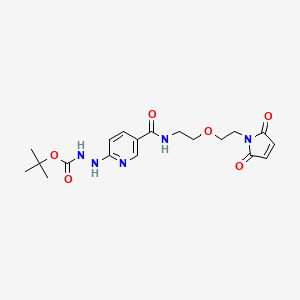
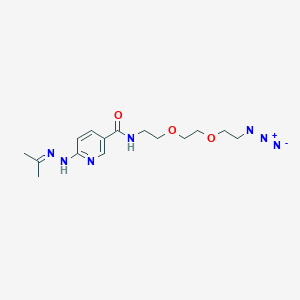
![2-[(3E)-cyclooct-3-en-1-yl]oxyethanol](/img/structure/B8115936.png)
